2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with pyridin-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(pyridin-2-yl)benzaldehyde
Reduction: Formation of 2-hydroxy-4-methoxy-N-(pyridin-2-yl)benzylamine
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
- 2-Hydroxy-4-methoxy-N-methyl-N-(pyridin-2-yl)benzamide
- 2-Hydroxy-4-methoxy-N-(pyridin-4-yl)benzamide
Uniqueness
2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core, which can enhance its solubility and reactivity. Additionally, the pyridinyl group can participate in hydrogen bonding and coordination with metal ions, making it a versatile compound for various applications .
Properties
CAS No. |
783370-89-8 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O3/c1-18-9-5-6-10(11(16)8-9)13(17)15-12-4-2-3-7-14-12/h2-8,16H,1H3,(H,14,15,17) |
InChI Key |
WBXYPKPDECPPPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)O |
Origin of Product |
United States |
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